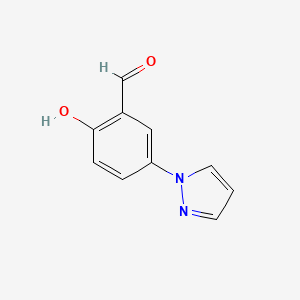
2-Hydroxy-5-pyrazol-1-ylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-pyrazol-1-ylbenzaldehyde is a compound of interest due to its potential applications in various fields of chemistry and biology. Its significance lies in its structural features, which allow it to participate in a range of chemical reactions leading to the synthesis of heterocyclic compounds with promising biological activities.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multicomponent reactions, showcasing the versatility of these compounds in organic synthesis. For example, the synthesis of 1‐(Alkoxycarbonyl)methylene‐1,3‐dihydroisobenzofurans and 4‐(Alkoxycarbonyl)benzo[c]pyrans through oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzaldehydes highlights the role of palladium catalysis in forming complex structures from simple precursors (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde, is crucial for understanding their reactivity and biological activity. X-ray diffraction analysis is often employed to determine the precise structure of these compounds, providing insights into their stereochemistry and electronic properties.
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including cyclization, oxidation, and multi-component reactions. These reactions are essential for the synthesis of novel compounds with potential applications in material science and pharmaceuticals. For instance, the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions illustrates the synthetic utility of pyrazole derivatives (Chen & Wu, 2010).
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions and Biological Activity
2-Hydroxy-5-pyrazol-1-ylbenzaldehyde has been utilized in multicomponent reactions for the efficient generation of biologically active compounds. For instance, a reaction involving 2-alkynylbenzaldehyde, sulfonohydrazide, alcohol, and α,β-unsaturated aldehyde or ketone yielded diverse H-pyrazolo[5,1-a]isoquinolines with promising activities as CDC25B inhibitor, TC-PTP inhibitor, and PTP1B inhibitor (Chen & Wu, 2010).
Fluorescent Chemosensors
The compound has also been incorporated into fluorescent chemosensors for the detection of metal ions. A specific example is the synthesis of a novel pyrazoline derivative, synthesized by reacting (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with 2-Hydrazinylbenzo[d]thiazole, which demonstrated on-off fluorescence chemosensor properties for the determination of Fe3+ ion in solution (Khan, 2020).
Medicinal Applications
In the realm of medicinal chemistry, 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde has been a key intermediate in the synthesis of compounds with potential anti-HIV activity. A study detailed the preparation of pyrazoline derivatives from piperidyl chalcones, synthesized by condensing 4-piperidin-1-ylbenzaldehyde with acetylthiophenes, which showed significant anti-HIV activity without cytotoxic effects in primary human cells (Rizvi et al., 2012).
Photochromic Properties
Furthermore, compounds containing the pyrazolone-ring unit, synthesized using 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde, have been investigated for their reversible photochromic properties. These compounds exhibit a change in color under UV light irradiation and revert to their original state upon heating, demonstrating potential applications in photo-switchable materials (Xie et al., 2009).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of pyrazole fused pyran analogues synthesized from 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde have been explored. These compounds exhibited significant in vitro activity against various strains of bacteria and fungi, alongside their ability to scavenge DPPH and hydroxyl free radicals, hinting at their potential use in pharmaceutical applications (Gurunanjappa et al., 2016).
Eigenschaften
IUPAC Name |
2-hydroxy-5-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-8-6-9(2-3-10(8)14)12-5-1-4-11-12/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFXAWBSICRZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-pyrazol-1-ylbenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)


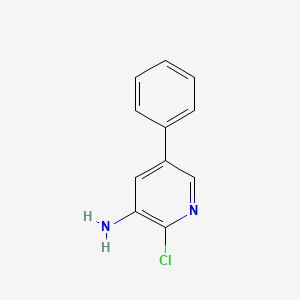
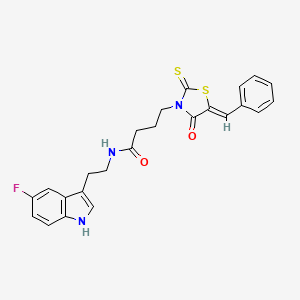
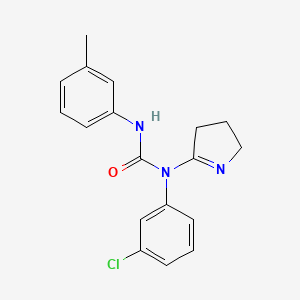
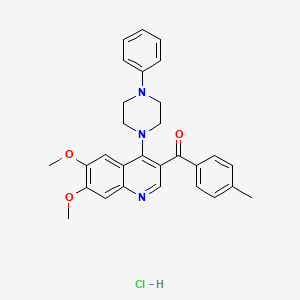
![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
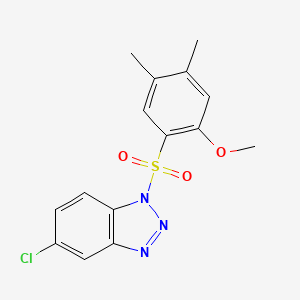
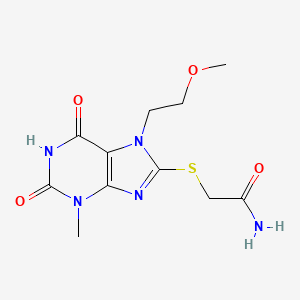
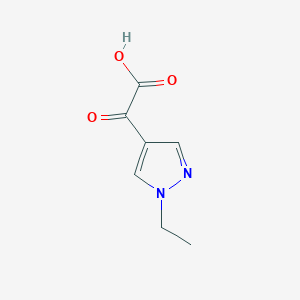
![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)
![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)
![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)